molecular formula C11H10O B045165 2-Naphthalenemethanol CAS No. 1592-38-7

2-Naphthalenemethanol

Cat. No.: B045165
CAS No.: 1592-38-7
M. Wt: 158.2 g/mol
InChI Key: MFGWMAAZYZSWMY-UHFFFAOYSA-N
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Description

2-Naphthalenemethanol is an organic compound with the molecular formula C11H10O. It is a derivative of naphthalene, where a methanol group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

2-Naphthalenemethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: this compound is used in the production of dyes, fragrances, and other industrial chemicals.

Safety and Hazards

2-Naphthalenemethanol can cause skin and eye irritation and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Target of Action

2-Naphthalenemethanol primarily targets alveolar proteins in the lungs . Alveolar proteins play a crucial role in maintaining the structure and function of the lungs, and any disruption to these proteins can lead to significant pulmonary complications.

Mode of Action

The compound interacts with its targets through a process known as covalent binding . This means that this compound forms a strong, irreversible bond with alveolar proteins, altering their structure and function.

Biochemical Pathways

It is known that the compound is a metabolite of the environmental pollutant2-methylnaphthalene . This suggests that the compound may be involved in the metabolic pathways that process 2-methylnaphthalene.

Result of Action

The covalent binding of this compound to alveolar proteins results in pulmonary toxicity . This can lead to a range of adverse effects, including lung damage and respiratory distress.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of 2-methylnaphthalene in the environment can increase the production of this compound, potentially leading to higher levels of pulmonary toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthalenemethanol can be synthesized through several methods. One common method involves the reaction of 2-naphthaldehyde with a reducing agent such as sodium borohydride in an alcohol solvent. The reaction proceeds as follows: [ \text{2-Naphthaldehyde} + \text{NaBH}_4 \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, this compound can be produced via the hydrogenation of 2-naphthaldehyde using a palladium catalyst under high pressure and temperature conditions. This method ensures high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can be oxidized to 2-naphthaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to 2-naphthalenemethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It undergoes substitution reactions where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: 2-Naphthaldehyde.

    Reduction: 2-Naphthalenemethane.

    Substitution: 2-Naphthalenemethyl chloride.

Comparison with Similar Compounds

    1-Naphthalenemethanol: Similar structure but with the methanol group attached to the first carbon of the naphthalene ring.

    2-Naphthalenemethane: Similar structure but with a methylene group instead of a methanol group.

Uniqueness: The presence of the hydroxyl group in 2-Naphthalenemethanol makes it more reactive in certain chemical reactions compared to its analogs. This reactivity is particularly useful in synthetic organic chemistry and biochemical studies.

Properties

IUPAC Name

naphthalen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGWMAAZYZSWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166607
Record name 2-Naphthalenemethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1592-38-7
Record name 2-Naphthalenemethanol
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Record name 2-Naphthalenemethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-NAPHTHALENEMETHANOL
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Record name 2-Naphthalenemethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Naphthyl)methanol
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Synthesis routes and methods

Procedure details

2-Acetylnaphthalene is prepared by treating 2-(1-bromoethyl)naphthalene, prepared as described above, with sodium acetate in acetic acid to afford 2-(1-acetoxyethyl)naphthalene which upon base hydrolysis furnishes the 2-(1-hydroxyethyl)naphthalene. The latter is oxidized with an equivalent of chromium trioxide in glacial acetic acid, or 8N sulfuric acid and acetone to furnish 2-acetylnaphthalene. 2-Carboxynaphthalene is prepared from 2-acetylnaphthalene by treating the latter with aqueous sodium hypochlorite. The 2-carboxynaphthalene is treated with diborane in an ether, such as diglyme (diethyleneglycol dimethyl ether), to yield 2-hydroxymethylnaphthalene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Naphthalenemethanol?

A1: this compound has a molecular formula of C11H10O and a molecular weight of 158.20 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers utilize various spectroscopic methods to characterize this compound, including GC-MS [, , , , , , , , , ], NMR (1H, 3H, and 11B) [, ], and UV-Vis spectroscopy [, ]. These techniques provide insights into its structure, purity, and interactions with other molecules.

Q3: How is this compound used in photochemistry?

A3: this compound and its derivatives serve as photocleavable protecting groups (caging groups) for alcohols, phenols, and carboxylic acids [, , , ]. Upon irradiation with UV light, these compounds release the protected substrate rapidly and efficiently, making them valuable tools in chemical synthesis and biological studies.

Q4: What is the mechanism of photocleavage for this compound derivatives?

A4: Photocleavage of this compound derivatives proceeds through the formation of a highly reactive intermediate, 1,2-naphthoquinone-1-methide []. This intermediate is rapidly hydrated in aqueous solutions, regenerating the starting material and releasing the caged molecule.

Q5: Is this compound involved in any biological processes?

A5: Research suggests that this compound is a metabolite of 2-methylnaphthalene, an environmental pollutant []. It participates in the metabolic activation of 2-methylnaphthalene, potentially contributing to its toxicity.

Q6: What enzymes are involved in the metabolic activation of 2-methylnaphthalene involving this compound?

A6: Cytochrome P450 enzymes and sulfotransferases are key players in the metabolic activation pathway of 2-methylnaphthalene that involves this compound [].

Q7: Can this compound be used to determine critical micelle concentrations (CMC)?

A7: Yes, this compound acts as a marker compound in capillary electrophoresis (CE) to determine the CMC of anionic surfactants []. Its migration time changes in the presence of micelles, allowing for accurate CMC determination.

Q8: Has this compound shown any potential in medicinal chemistry?

A8: Research on the essential oil of Plinia cauliflora, which contains this compound as a major constituent, indicates potential anti-leishmanial activity []. This suggests that this compound or its derivatives could be further investigated for their therapeutic potential.

Q9: What is known about the environmental impact of this compound?

A9: While this compound is a natural constituent of some plants [, , , , , , , , , , , , ], its presence as a metabolite of an environmental pollutant [] raises concerns. More research is needed to understand its persistence, degradation pathways, and potential ecological effects.

Q10: How is this compound typically quantified in different matrices?

A10: Gas chromatography coupled with mass spectrometry (GC-MS) is the predominant analytical technique for quantifying this compound in various samples, including plant extracts and biological fluids [, , , , , , , , , ].

Q11: What is the role of computational chemistry in understanding this compound and its derivatives?

A11: Computational methods like Density Functional Theory (DFT) are used to predict the UV absorption properties of this compound derivatives []. This helps in designing new photocleavable protecting groups with tailored properties.

Q12: How do structural modifications affect the activity of this compound derivatives?

A12: Altering the substituents on the naphthalene ring system influences the photochemical properties and reactivity of this compound derivatives []. These modifications can affect the rate of photorelease, quantum yield, and even introduce new functionalities.

Q13: What safety considerations are associated with handling this compound?

A13: While specific safety data for this compound might be limited, handling it with standard laboratory precautions is advised. As a potential metabolite of a toxic compound [], exposure should be minimized, and appropriate personal protective equipment should be used.

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